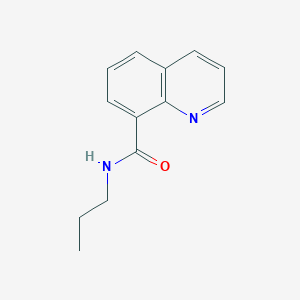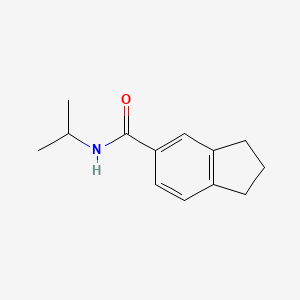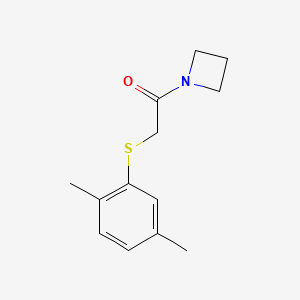
N-propylquinoline-8-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-propylquinoline-8-carboxamide (PQCA) is a chemical compound that belongs to the class of quinoline derivatives. It has been extensively studied for its potential use in various scientific research applications due to its unique biochemical and physiological effects.
作用机制
N-propylquinoline-8-carboxamide exerts its effects by modulating the activity of various enzymes and receptors in the body. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This leads to increased levels of acetylcholine in the brain, which can improve cognitive function. N-propylquinoline-8-carboxamide has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a receptor involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
N-propylquinoline-8-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. N-propylquinoline-8-carboxamide has also been shown to decrease the levels of reactive oxygen species (ROS), which can cause oxidative damage to cells. Additionally, N-propylquinoline-8-carboxamide has been shown to increase the levels of glutathione, an antioxidant that protects cells from oxidative stress.
实验室实验的优点和局限性
One of the main advantages of using N-propylquinoline-8-carboxamide in lab experiments is its neuroprotective properties. This makes it a useful tool for studying the mechanisms underlying neurodegenerative diseases. Additionally, N-propylquinoline-8-carboxamide has been shown to have anti-inflammatory properties, which can be useful in studying the role of inflammation in various diseases. However, one limitation of using N-propylquinoline-8-carboxamide in lab experiments is its potential toxicity. It is important to use appropriate safety precautions when handling N-propylquinoline-8-carboxamide to avoid any potential health hazards.
未来方向
There are several potential future directions for research on N-propylquinoline-8-carboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration route for N-propylquinoline-8-carboxamide in these conditions. Additionally, N-propylquinoline-8-carboxamide's anti-inflammatory properties make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Further studies are needed to determine the efficacy of N-propylquinoline-8-carboxamide in these conditions. Finally, N-propylquinoline-8-carboxamide's ability to modulate the activity of PPARγ makes it a potential candidate for the treatment of metabolic disorders such as type 2 diabetes. Further studies are needed to determine the optimal dosage and administration route for N-propylquinoline-8-carboxamide in these conditions.
合成方法
The synthesis of N-propylquinoline-8-carboxamide involves the reaction of 8-chloroquinoline with propylamine in the presence of a palladium catalyst. The resulting product is then treated with carboxylic acid to yield N-propylquinoline-8-carboxamide. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学研究应用
N-propylquinoline-8-carboxamide has been studied extensively for its potential use in various scientific research applications. It has been shown to have neuroprotective properties and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. N-propylquinoline-8-carboxamide has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
属性
IUPAC Name |
N-propylquinoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-2-8-15-13(16)11-7-3-5-10-6-4-9-14-12(10)11/h3-7,9H,2,8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXSORDIMJPFMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=CC2=C1N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-propylquinoline-8-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[(4-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474746.png)
![6-[(3-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474747.png)
![4-[3-(4-Fluorophenyl)propanoyl]piperazin-2-one](/img/structure/B7474755.png)
![1-[2-Oxo-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethyl]pyridin-2-one](/img/structure/B7474760.png)

![N-(2,3-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7474773.png)

![1-[4-(3,5-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7474784.png)

![1-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7474796.png)
![6-[(2-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474826.png)

![1-[4-(1H-indol-3-yl)piperidin-1-yl]-2-methoxyethanone](/img/structure/B7474839.png)
